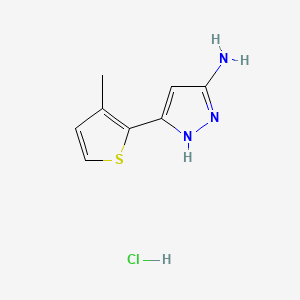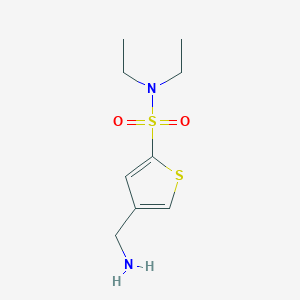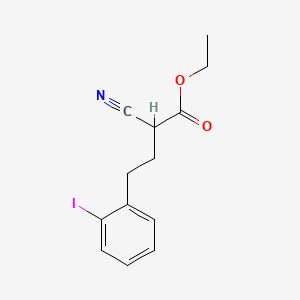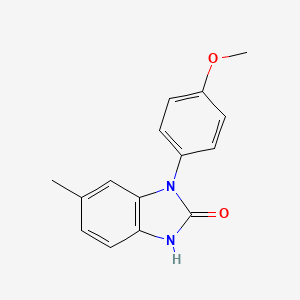![molecular formula C11H8BrF3N2O B15336580 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromo and trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a methanol group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 4-bromo-2-(trifluoromethyl)aniline, is subjected to a series of reactions to introduce the bromo and trifluoromethyl groups onto the phenyl ring.
Imidazole Ring Formation: The substituted phenyl ring is then reacted with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Methanol Substitution: Finally, the imidazole derivative is treated with formaldehyde and a reducing agent to introduce the methanol group at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a phenylimidazole derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-carboxylic acid.
Reduction: 2-[2-(trifluoromethyl)phenyl]imidazole-5-methanol.
Substitution: 2-[4-(Substituted)-2-(trifluoromethyl)phenyl]imidazole-5-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The presence of the bromo and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-Chloro-2-(trifluoromethyl)phenyl]imidazole-5-methanol
- 2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol
- 2-[4-Iodo-2-(trifluoromethyl)phenyl]imidazole-5-methanol
Uniqueness
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H8BrF3N2O |
|---|---|
Molekulargewicht |
321.09 g/mol |
IUPAC-Name |
[2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H8BrF3N2O/c12-6-1-2-8(9(3-6)11(13,14)15)10-16-4-7(5-18)17-10/h1-4,18H,5H2,(H,16,17) |
InChI-Schlüssel |
KFEJCTOFZYGWFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C2=NC=C(N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


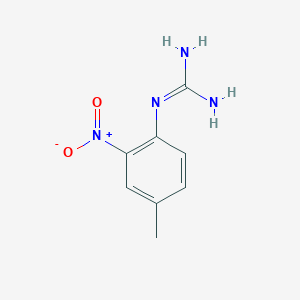
![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methyl]azetidine-1-carboxylate](/img/structure/B15336520.png)
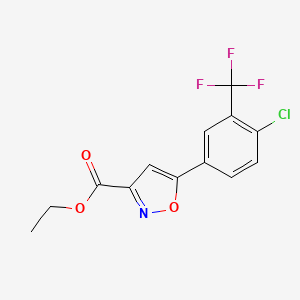
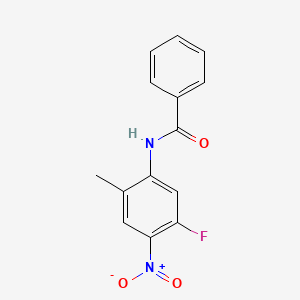
![Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15336536.png)
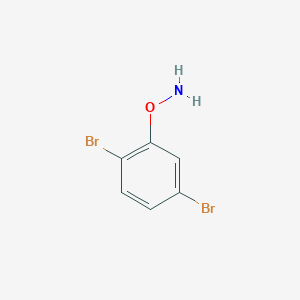
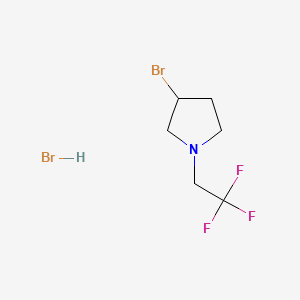
![2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid](/img/structure/B15336548.png)
